N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine
Overview
Description
Scientific Research Applications
Application in Biochemical Research
- Summary of the Application : “N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine” is a potent and selective HIF-2α inhibitor . HIF-2α is a transcription factor that plays a crucial role in the body’s response to low oxygen levels, or hypoxia. By inhibiting HIF-2α, researchers can study the effects of hypoxia on various biological processes.
Application in Cancer Research
- Summary of the Application : This compound has been used as a starting point for the design of HIF-2α inhibitors . HIF-2α is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC), making it a promising drug target for this type of kidney cancer .
- Methods of Application or Experimental Procedures : The compound is likely used in vitro (e.g., in cell cultures) to inhibit HIF-2α. The specific dosage and application methods may vary depending on the experimental design .
- Results or Outcomes : The outcomes of such experiments could provide valuable insights into the role of HIF-2α in ccRCC and potentially lead to the development of new therapeutic strategies for diseases associated with hypoxia .
Application in Material Science
- Summary of the Application : While there’s no direct mention of “N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine” in this context, organic adsorbates on hierarchically structured surfaces have been used to create bionic superhydrophobic surfaces . This compound, being an organic molecule, could potentially be used in similar applications.
- Methods of Application or Experimental Procedures : The compound could be used to modify the surface of a material to create a superhydrophobic surface . The specific methods would depend on the material and the desired properties.
- Results or Outcomes : The outcomes of such experiments could lead to the development of new materials with unique properties, such as superhydrophobicity .
Application in Drug Development
- Summary of the Application : This compound has been used as a starting point for the design of HIF-2α inhibitors . HIF-2α is a key oncogenic driver in clear cell renal cell carcinoma (ccRCC), making it a promising drug target for this type of kidney cancer .
- Methods of Application or Experimental Procedures : The compound is likely used in vitro (e.g., in cell cultures) to inhibit HIF-2α. The specific dosage and application methods may vary depending on the experimental design .
- Results or Outcomes : The outcomes of such experiments could provide valuable insights into the role of HIF-2α in ccRCC and potentially lead to the development of new therapeutic strategies for diseases associated with hypoxia .
Application in Dental Health
- Summary of the Application : While there’s no direct mention of “N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine” in this context, fluoride varnishes have been used to prevent cavities in children . This compound, being a fluorinated molecule, could potentially be used in similar applications.
- Methods of Application or Experimental Procedures : The compound could be used to prepare fluoride varnishes. The specific methods would depend on the formulation and the desired properties .
- Results or Outcomes : The outcomes of such experiments could lead to the development of new materials with unique properties, such as improved cavity prevention .
properties
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUJZKBRAFWNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine | |
CAS RN |
1422955-31-4 | |
Record name | 1422955-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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